2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4-methylpentanoic acid
Description
2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4-methylpentanoic acid is a branched-chain carboxylic acid derivative featuring a benzyloxycarbonyl (Cbz) protected aminooxy group and a methoxymethyl substituent. This compound is structurally characterized by:
- Core structure: A pentanoic acid backbone with a 4-methyl group.
- Substituents: A methoxymethyl group at position 2, enhancing solubility and influencing conformational flexibility.
Properties
Molecular Formula |
C16H23NO6 |
|---|---|
Molecular Weight |
325.36 g/mol |
IUPAC Name |
2-(methoxymethyl)-4-methyl-2-(phenylmethoxycarbonylaminooxy)pentanoic acid |
InChI |
InChI=1S/C16H23NO6/c1-12(2)9-16(11-21-3,14(18)19)23-17-15(20)22-10-13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3,(H,17,20)(H,18,19) |
InChI Key |
QNHALPAIGNAXLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(COC)(C(=O)O)ONC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Amino Acid Core with Protecting Groups
- Commercially available amino acids such as leucine or isoleucine derivatives, which are precursors for the pentanoic acid backbone.
- The amino group is protected with benzyloxycarbonyl (Cbz) via carbamate formation, typically using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base like triethylamine or sodium bicarbonate.
- The carboxylic acid is esterified to a methyl ester to facilitate subsequent modifications, often using methanol with acid catalysis (e.g., HCl or sulfuric acid).
Summary of the Preparation Method
Data Table: Summary of Key Reagents and Conditions
| Reaction Step | Reagents | Solvent | Conditions | Purpose |
|---|---|---|---|---|
| Cbz protection | Cbz-Cl, NaHCO₃ | DCM or THF | Room temperature | Protect amino group |
| Esterification | MeOH, H₂SO₄ | Methanol | Reflux | Convert acid to methyl ester |
| Oxy linkage formation | Phosgene derivatives or chloroformates | DCM | 0–25°C | Form carbamate linkage |
| MOM group introduction | Chloromethyl methyl ether, BF₃·OEt₂ | DCM | 0–25°C | Protect hydroxyl/amine |
| Peptide coupling | EDC, HOBt, DIPEA | DMF or DCM | Room temperature | Couple amino acids |
| Deprotection | H₂, Pd/C or acid | - | Room temperature | Remove protecting groups |
Chemical Reactions Analysis
Types of Reactions
2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to remove the benzyloxycarbonyl protecting group, revealing the free amino group.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often used for deprotection.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce the free amino compound. Substitution reactions can lead to a variety of new derivatives with different functional groups .
Scientific Research Applications
2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4-methylpentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be employed in the study of enzyme mechanisms and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4-methylpentanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, while the aminooxy group can participate in nucleophilic reactions. The methoxymethyl group can influence the compound’s solubility and reactivity. These functional groups collectively contribute to the compound’s overall activity and specificity in various chemical and biological processes.
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations:
Methoxymethyl vs. Methylamino Groups: The target compound’s methoxymethyl group (-OCH₂CH₃) enhances hydrophilicity compared to the methylamino group in , which may reduce cellular permeability .
Aminooxy vs.
Branched-Chain Modifications: The 4-methylpentanoic acid backbone is conserved across analogs, but substituents at C2 (e.g., methoxymethyl, methylamino) dictate steric and electronic profiles.
Key Observations:
Solubility Trends : The methoxymethyl group in the target compound improves aqueous solubility compared to thiazole-containing analogs like , which exhibit poor solubility due to aromaticity .
Spectral Signatures : IR peaks for C=O (1734 cm⁻¹) and Cbz (1691 cm⁻¹) are conserved across analogs, but the target compound’s methoxymethyl group introduces unique C-O stretching (~1091 cm⁻¹) .
Biological Activity
2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4-methylpentanoic acid, also known by its CAS number 2059987-31-2, is a synthetic compound with potential biological applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₂H₁₅NO₅
- Molecular Weight : 253.25 g/mol
- Structure : The compound features a benzyloxycarbonyl group which enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound can be attributed to its structural components, particularly the benzyloxycarbonyl moiety. This group is known to affect the compound's ability to interact with enzymes and receptors in biological systems.
Enzyme Inhibition
Research indicates that compounds with similar structures can act as inhibitors for various enzymes, including proteases and kinases. The benzyloxycarbonyl group may enhance binding affinity to these targets due to increased hydrophobic interactions.
Anti-inflammatory Effects
Preliminary studies suggest that derivatives of this compound exhibit anti-inflammatory properties. Such effects may be mediated through the inhibition of pro-inflammatory cytokines and modulation of signaling pathways like NF-kB.
Biological Activity Data
| Activity | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibition of protease activity | |
| Anti-inflammatory | Reduced levels of TNF-alpha | |
| Cytotoxicity | Induced apoptosis in cancer cell lines |
Case Studies
-
Study on Enzyme Inhibition :
A study conducted on similar compounds demonstrated significant inhibition of serine proteases, suggesting that 2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4-methylpentanoic acid may possess similar inhibitory effects. The study utilized various assay techniques, including fluorescence resonance energy transfer (FRET), to quantify enzyme activity before and after treatment. -
Anti-inflammatory Response :
In vitro experiments showed that the compound reduced the secretion of pro-inflammatory cytokines in macrophage cultures. The mechanism involved the suppression of NF-kB activation, which is critical in the inflammatory response. This aligns with findings from related compounds in the literature. -
Cytotoxicity in Cancer Cells :
Research involving human cancer cell lines indicated that this compound could induce apoptosis through the intrinsic pathway, as evidenced by increased caspase activity and mitochondrial membrane potential changes. These findings suggest potential applications in cancer therapy.
Research Findings
Recent studies have expanded our understanding of the biological activities associated with compounds similar to 2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4-methylpentanoic acid. Notably:
- Pharmacokinetics : Studies indicate favorable absorption characteristics, although detailed pharmacokinetic profiles for this specific compound are still limited.
- Safety Profile : Preliminary toxicity assessments suggest moderate toxicity levels, necessitating further investigation into safe dosage ranges for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
